4-[(1S)-1-aminoethyl]phenol hydrochloride
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Overview
Description
4-[(1S)-1-aminoethyl]phenol hydrochloride is an organic compound with the molecular formula C8H11NO·HCl It is a hydrochloride salt of 4-[(1S)-1-aminoethyl]phenol, which is a derivative of phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-aminoethyl]phenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-hydroxyacetophenone.
Reduction: The carbonyl group of 4-hydroxyacetophenone is reduced to form 4-(1-hydroxyethyl)phenol.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, resulting in 4-[(1S)-1-aminoethyl]phenol.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-aminoethyl]phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form 4-[(1S)-1-aminoethyl]phenol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: 4-[(1S)-1-aminoethyl]phenol.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-[(1S)-1-aminoethyl]phenol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(1S)-1-aminoethyl]phenol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-amino-2-hydroxyethyl)phenol hydrochloride: Similar structure but with an additional hydroxyl group on the ethyl chain.
4-aminophenol: Lacks the ethyl group but has similar functional groups.
Uniqueness
4-[(1S)-1-aminoethyl]phenol hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both amino and phenolic hydroxyl groups allows for diverse chemical modifications and interactions with biological targets.
Properties
CAS No. |
1429183-01-6 |
---|---|
Molecular Formula |
C8H12ClNO |
Molecular Weight |
173.6 |
Purity |
95 |
Origin of Product |
United States |
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